Aleoe-emodin triacetate

Cytotoxicity Cancer Research Anthraquinone

Sourcing a reliable pharmacopoeial impurity standard or a lipophilic prodrug probe is critical for analytical and oncology research. Aloe-emodin triacetate (CAS 25395-11-3), designated as Aloe-emodin Impurity A/H, directly addresses this need. - Enables compliant HPLC/UPLC method validation as a mandatory reference material for aloe-emodin purity testing. - Provides a quantifiable 1.8-fold superior selectivity index against influenza virus-A over the parent compound, serving as a defined starting point for antiviral SAR. - Offers a 2.19-fold higher IC50 in HCT-116 cells, allowing precise quantification of intracellular hydrolysis kinetics for prodrug design studies.

Molecular Formula C21H16O8
Molecular Weight 396.3 g/mol
CAS No. 25395-11-3
Cat. No. B023939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAleoe-emodin triacetate
CAS25395-11-3
Synonyms1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione; _x000B_1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone Triacetate;  Aloe-emodin Impurity A; 
Molecular FormulaC21H16O8
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C
InChIInChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3
InChIKeyXWXLCJZCCDHZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aloe-emodin Triacetate Procurement Guide


Aloe-emodin triacetate (CAS 25395-11-3, also known as triacetyl aloe-emodin or aloe-emodin acetate) is an acetylated anthraquinone derivative isolated from leaves of Kniphofia foliosa and other plant sources . This esterified derivative of the natural anthraquinone aloe-emodin serves as a chemical intermediate and is employed in biochemical and medicinal chemistry research applications . The compound is commonly recognized as an impurity standard (Aloe-emodin Impurity A) in pharmaceutical quality control and is also evaluated as a potential prodrug that releases the active parent molecule, aloe-emodin, upon hydrolysis [1].

Specified impurity standard for aloe-emodin analytical methods
Acetylated prodrug research compound with esterase-dependent activation
Natural anthraquinone derivative for physicochemical profiling studies

Why Aloe-emodin Cannot Substitute


Simple substitution of aloe-emodin for its triacetate derivative is scientifically unsound due to fundamental differences in physicochemical properties and experimental context. Aloe-emodin exhibits very poor aqueous solubility and limited oral bioavailability, which severely restricts its utility in certain in vitro and in vivo settings [1]. In contrast, the triacetate derivative is hypothesized to function as a prodrug, with its acetyl groups masking polar hydroxyls to enhance membrane permeability and potentially improve bioavailability prior to intracellular hydrolysis to the active parent compound . Furthermore, as a specified impurity standard (Aloe-emodin Impurity A/H) in pharmacopoeial monographs, the triacetate form is a mandatory reference material for analytical method development and quality control—applications where the parent compound cannot serve as a direct substitute [2].

Impurity standard cannot be substituted
Triacetate is a specified pharmacopoeial impurity reference; aloe-emodin cannot fulfill this analytical role.
Target: Aloe-emodin triacetate (impurity A/H)
Substitute risk: Aloe-emodin (parent) — analytical method mismatch
Prodrug activation context may shift
Aloe-emodin triacetate requires intracellular hydrolysis; direct use of aloe-emodin bypasses this activation step and alters exposure timing.
Target: Acetylated prodrug research workflow
Substitute risk: Aloe-emodin — activation pathway mismatch
Cytotoxicity profile may differ
Triacetate shows lower intrinsic cytotoxicity in reported cell-model comparisons; substitution may shift endpoint interpretation.
Target: Cell-model endpoint review
Substitute risk: Aloe-emodin — potency profile mismatch

Triacetate vs. Aloe-emodin: Key Evidence


Reduced Cancer Cell Cytotoxicity

In a direct head-to-head comparison, aloe-emodin triacetate (reported as aloe-emodin acetate) exhibited substantially reduced cytotoxic potency compared to aloe-emodin against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines [1]. This lower intrinsic cytotoxicity of the triacetate form is consistent with its proposed role as a prodrug, requiring hydrolysis to release the more potent aloe-emodin moiety, and indicates a distinct safety or selectivity profile for specific applications [1].

Cytotoxicity (IC50)
Head-to-head
2.19-fold higher IC50
Supports prodrug activation endpoint review
Reported in HCT-116 and MCF-7 cell lines
Cytotoxicity Cancer Research Anthraquinone

Improved Antiviral Selectivity Index

The same study directly compared the antiviral activity of aloe-emodin triacetate and aloe-emodin against influenza virus-A [1]. While the parent aloe-emodin was more potent (lower IC50), the triacetate derivative demonstrated a superior safety margin, as indicated by a higher selectivity index (CC50/IC50). This suggests that acetylation may reduce host cell toxicity while retaining meaningful antiviral activity, a desirable feature for lead optimization [1].

Antiviral Selectivity
Head-to-head
1.8-fold higher SI
Supports antiviral selectivity endpoint interpretation
Influenza virus-A assay; reported CC50/IC50 ratio
Antiviral Influenza Anthraquinone

Altered Lipophilicity & Membrane Permeability

Acetylation of aloe-emodin to form the triacetate derivative results in a measurable change in lipophilicity. The calculated partition coefficient (LogP) for aloe-emodin triacetate is 2.38 [1], compared to reported LogP values for aloe-emodin, which range from 2.51 to 2.62 [2]. This reduction in LogP suggests a shift in physicochemical properties that can influence membrane permeability, solubility, and overall pharmacokinetic behavior, providing a rationale for the compound's use in studies focused on drug delivery or prodrug activation .

Lipophilicity (LogP)
Cross-study comparable
LogP difference 0.13–0.24
Supports membrane permeability context
Calculated values; experimental validation to confirm
Physicochemical Properties ADME Prodrug Design

Pharmaceutical Impurity Standard

Aloe-emodin triacetate is formally designated as a specified impurity (Impurity A or H) in pharmacopoeial standards for aloe-emodin and related anthraquinone-based drug substances [1]. In this context, the triacetate derivative is not an alternative to aloe-emodin but a mandatory reference standard required for the development and validation of analytical methods, such as HPLC, used to ensure the purity and quality of pharmaceutical products containing aloe-emodin or its congeners .

Impurity Standard
Method context
Designated Impurity A / H
Required for analytical method context
Pharmacopoeial impurity profiling reference
Analytical Chemistry Quality Control Pharmaceutical Analysis

Aloe-emodin Triacetate Applications


Anticancer Prodrug Activation Studies

Aloe-emodin triacetate is ideal for investigating the prodrug concept in oncology. Its 2.19-fold higher IC50 in HCT-116 cells and 1.75-fold higher IC50 in MCF-7 cells, compared to aloe-emodin, provide a clear, quantifiable window for assessing the efficiency of intracellular hydrolysis and activation. Researchers can use this compound to study the rate and extent of conversion to active aloe-emodin in various cancer cell lines and correlate this with esterase activity or other metabolic factors [1].

Antiviral Lead Optimization

In antiviral drug discovery programs, the 1.8-fold superior selectivity index (SI) of aloe-emodin triacetate against influenza virus-A, compared to its parent compound, makes it a superior starting point for medicinal chemistry optimization. The lower host cell toxicity (higher CC50) allows for the exploration of higher doses or combination therapies, while the retained antiviral activity (IC50 = 10.23 μg/mL) provides a baseline for structure-activity relationship (SAR) studies aimed at improving potency without compromising safety [1].

Impurity Profiling and Method Validation

As a specified impurity (Impurity A or H) in pharmacopoeial standards, aloe-emodin triacetate is an essential reference material for analytical chemists in the pharmaceutical industry. It is required for the development, validation, and routine execution of HPLC or UPLC methods to ensure the purity of aloe-emodin-containing drug substances and finished products. Procurement of this compound is mandatory for compliance with regulatory guidelines and for accurate quantification of related substances [2].

Physicochemical & ADME Studies

The 0.13–0.24 unit difference in LogP between aloe-emodin triacetate (LogP = 2.38) and aloe-emodin (LogP = 2.51–2.62) provides a defined experimental system for studying the impact of acetylation on lipophilicity, membrane permeability, and overall pharmacokinetic behavior. This compound can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies to generate quantitative structure-permeability relationships (QSPR) for anthraquinone derivatives, with implications for oral drug delivery and prodrug design [3].

Application
Selection Property
Validation Focus
Prodrug activation studies
Cytotoxicity differential review
Intracellular hydrolysis efficiency
Antiviral screening context
Reported selectivity index profile
Host cell toxicity margin
Impurity profiling methods
Specified impurity standard designation
HPLC method validation
Physicochemical ADME studies
Lipophilicity shift from parent compound
Membrane permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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